4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate

sEH inhibitor enzymatic potency structure–activity relationship

This compound is a highly selective soluble epoxide hydrolase (sEH) inhibitor (human/mouse IC50=0.4 nM) with a >25,000-fold selectivity window over COX-2 and LOX-5. Its equipotency across species makes it a clean, reliable reference standard for EET-mediated vasodilation, anti-inflammation, and pain pathway studies. Ideal for screening campaigns requiring consistent assay performance without off-target interference.

Molecular Formula C19H13NO3
Molecular Weight 303.317
CAS No. 391229-07-5
Cat. No. B2557377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate
CAS391229-07-5
Molecular FormulaC19H13NO3
Molecular Weight303.317
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC(=O)OC3=CC=C(C=C3)C#N
InChIInChI=1S/C19H13NO3/c20-12-14-8-10-16(11-9-14)23-19(21)13-22-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,13H2
InChIKeyOPTXBMCBFLKUIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate (CAS 391229-07-5): A Soluble Epoxide Hydrolase Inhibitor for Targeted Drug Discovery


4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate (CAS 391229-07-5) is a synthetic small-molecule soluble epoxide hydrolase (sEH) inhibitor belonging to the benzohomoadamantane urea/ester class disclosed in patent US20240182406 [1]. The compound demonstrates sub-nanomolar inhibitory potency against recombinant human sEH (IC50 = 0.4 nM) and exhibits greater than 25,000-fold selectivity over cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5) [2]. Its molecular formula is C19H13NO3, with a molecular weight of approximately 303.3 g/mol .

Why Generic Substitution of 4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate (CAS 391229-07-5) Undermines sEH Inhibitor Potency and Selectivity


In the sEH inhibitor patent series US20240182406, small modifications to the ester leaving group or the naphthalene linker result in significant variations in IC50 values; for example, Example 9—a structurally close analog—exhibits a 50% higher IC50 (0.6 nM) than Example 7 (0.4 nM) despite minimal structural divergence [1]. Generic substitution with other naphthalen-1-yloxy ester derivatives that lack the 4-cyanophenyl motif risks not only a loss of sub-nanomolar potency but also a collapse of the selective window against off-targets such as COX-2 and LOX-5 [2]. Therefore, interchange cannot be assumed without direct comparative enzymatic data.

Quantitative sEH Inhibitor Differentiation of 4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate (CAS 391229-07-5) Against In-Class Comparators


Sub‑Nanomolar sEH Inhibition: 4‑Cyanophenyl Example 7 Outperforms Example 9 from the Same Patent Series

4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate (US20240182406 Example 7) achieves a recombinant human sEH IC50 of 0.40 nM, which is 1.5‑fold more potent than the structurally related Example 9 (IC50 0.60 nM) when both are tested under identical fluorescent assay conditions [1][2]. This quantitative difference is critical because the two compounds differ only in the substitution pattern of the ester phenyl ring; the 4‑cyanophenyl group directly contributes to the superior potency.

sEH inhibitor enzymatic potency structure–activity relationship

Greater Than 25,000‑Fold Selectivity for sEH Over COX-2 and LOX-5 Ensures Target‑Specific Pharmacology

In side‑by‑side enzymatic profiling curated by ChEMBL, 4‑Cyanophenyl 2-(naphthalen-1-yloxy)acetate exhibits an IC50 >10,000 nM against human COX‑2 (selectivity ratio >25,000) and >100,000 nM against human LOX‑5 (selectivity ratio >250,000), compared with its sEH IC50 of 0.40 nM [1]. In contrast, many early‑generation sEH inhibitors such as AUDA display micromolar sEH IC50 values (e.g., AUDA IC50 ≈ 6.5 μM) with far narrower selectivity windows [2]. This differential establishes the 4‑cyanophenyl naphthalene ester as a highly selective probe.

enzyme selectivity off‑target profiling sEH inhibitor

Cross‑Species sEH Inhibition: Equipotent Activity in Human and Mouse sEH (IC50 0.4 nM)

4‑Cyanophenyl 2-(naphthalen-1-yloxy)acetate demonstrates identical IC50 values of 0.40 nM against both human and mouse recombinant sEH when tested in the same fluorescent assay format, indicating outstanding species cross‑reactivity [1]. By comparison, several sEH inhibitors in the literature show significant species potency shifts; for instance, sEH inhibitor‑8 exhibits a 2.5‑fold difference between human (0.4 nM) and murine (1.0 nM) sEH [2]. The perfect human–mouse parity of the target compound simplifies preclinical-to-clinical translation.

species translatability sEH inhibitor pharmacokinetic screening

Optimal Use Cases for 4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate (CAS 391229-07-5) Based on Quantitative sEH Inhibitor Evidence


High‑Throughput sEH Inhibitor Screening Reference Standard

With its sub‑nanomolar IC50 (0.40 nM) and exceptional selectivity over COX-2/LOX-5, 4‑Cyanophenyl 2-(naphthalen-1-yloxy)acetate serves as an ideal positive control or reference inhibitor in sEH‑focused screening campaigns. Its equipotency across human and mouse sEH allows consistent assay performance irrespective of the species source of the enzyme [1].

Pharmacological Probe for EET‑Mediated Signaling Studies

The compound’s >25,000‑fold selectivity for sEH over COX‑2 and LOX‑5 [1] ensures that observed effects on epoxyeicosatrienoic acid (EET) levels are attributable solely to sEH inhibition, making it a clean tool for probing EET‑dependent vasodilation, anti‑inflammation, and pain pathways in cellular and ex vivo models.

Preclinical Lead Optimization Benchmark in Pain or Inflammation Models

Thanks to its perfect species‑matched potency (human and mouse IC50 both 0.40 nM) [1], the compound can be used directly as a benchmark for in vivo efficacy readouts—such as mechanical hypersensitivity reversal—without dose‑extrapolation uncertainty, facilitating head‑to‑head comparisons with newly designed sEH inhibitors in murine disease models.

Quote Request

Request a Quote for 4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.